1-(Dimethylphosphoryl)cyclobutan-1-ol
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Overview
Description
1-(Dimethylphosphoryl)cyclobutan-1-ol is an organic compound with the molecular formula C6H13O2P It features a cyclobutane ring substituted with a hydroxyl group and a dimethylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylphosphoryl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutanone with dimethylphosphine oxide under specific conditions to introduce the dimethylphosphoryl group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylphosphoryl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the phosphoryl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields cyclobutanone derivatives, while reduction can lead to cyclobutane .
Scientific Research Applications
1-(Dimethylphosphoryl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Dimethylphosphoryl)cyclobutan-1-ol involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: Similar structure but lacks the dimethylphosphoryl group.
Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group.
Cyclobutylamine: Features an amine group instead of a hydroxyl group.
Uniqueness
1-(Dimethylphosphoryl)cyclobutan-1-ol is unique due to the presence of both a cyclobutane ring and a dimethylphosphoryl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H13O2P |
---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
1-dimethylphosphorylcyclobutan-1-ol |
InChI |
InChI=1S/C6H13O2P/c1-9(2,8)6(7)4-3-5-6/h7H,3-5H2,1-2H3 |
InChI Key |
BAAQICRPHJJDKA-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1(CCC1)O |
Origin of Product |
United States |
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